molecular formula C33H48N4O10S B14773904 (S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid

(S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid

Cat. No.: B14773904
M. Wt: 692.8 g/mol
InChI Key: JRJCPUFACAHGAO-DIIXFEDBSA-N
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Description

(S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the hydroxy group: This can be achieved through selective hydroxylation reactions.

    Attachment of the benzyl carbamoyl group: This step involves the reaction of the pyrrolidine derivative with a benzyl isocyanate or similar reagent.

    Formation of the tetraoxa-azanonadecan chain: This involves the coupling of the pyrrolidine derivative with a suitable polyether chain under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-18-oic acid
  • **(S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-20-oic acid

Uniqueness

The uniqueness of (S)-3-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carbonyl)-2,2-dimethyl-5-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H48N4O10S

Molecular Weight

692.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H48N4O10S/c1-22-29(48-21-35-22)24-7-5-23(6-8-24)18-34-31(42)26-17-25(38)19-37(26)32(43)30(33(2,3)4)36-27(39)20-47-16-15-46-14-13-45-12-11-44-10-9-28(40)41/h5-8,21,25-26,30,38H,9-20H2,1-4H3,(H,34,42)(H,36,39)(H,40,41)/t25-,26+,30-/m1/s1

InChI Key

JRJCPUFACAHGAO-DIIXFEDBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCC(=O)O)O

Origin of Product

United States

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